2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-4-6(8-5)10-3-9-4/h1-2H,3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSZGWWBODJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Principles for Dioxolopyridinamines
Mechanistic Pathways in Dioxolopyridine Formation Reactions
Currently, detailed mechanistic studies, including the identification of key intermediates and the proposal of transition states with their corresponding energy profiles, for the specific formation of 2H- researchgate.netbohrium.comdioxolo[4,5-b]pyridin-5-amine are not extensively available in the public domain. General principles of heterocyclic ring formation suggest that the synthesis would likely involve the construction of the pyridine (B92270) ring onto a pre-existing dioxole moiety or the formation of the dioxole ring on a substituted pyridine.
Investigation of Key Intermediates
Specific research outlining the key intermediates in the synthesis of 2H- researchgate.netbohrium.comdioxolo[4,5-b]pyridin-5-amine is limited. However, analogous syntheses of fused pyridine systems, such as pyrimidoquinolines, often proceed through intermediates formed via condensation and cyclization reactions. For instance, the formation of related fused heterocycles can involve Michael addition intermediates followed by intramolecular cyclization and dehydration. In the context of dioxolopyridine formation, one could hypothesize the involvement of substituted catechol derivatives and appropriately functionalized pyridine precursors that cyclize to form the fused ring system. Without explicit studies, the exact nature of these intermediates remains speculative.
Proposed Transition States and Energy Profiles
There is a lack of published computational or experimental data detailing the transition states and energy profiles for the formation of 2H- researchgate.netbohrium.comdioxolo[4,5-b]pyridin-5-amine. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the feasibility of a proposed reaction pathway and for predicting the stereochemical and regiochemical outcomes. For related systems, computational studies have been used to analyze the interaction of reactants and catalysts in determining the selectivity of ring-opening and cyclization reactions.
Intramolecular and Intermolecular Reactivity of the Aminodioxolopyridine Moiety
The reactivity of the aminodioxolopyridine moiety is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the pyridine ring, further modulated by the fused dioxole ring.
Nucleophilic Characteristics of the Exocyclic Amine
The exocyclic amine at the 5-position of the 2H- researchgate.netbohrium.comdioxolo[4,5-b]pyridine ring is expected to exhibit nucleophilic properties typical of aromatic amines. The lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles. The nucleophilicity of amines is generally correlated with their basicity, though steric factors can also play a significant role. The electron-donating nature of the dioxole ring may enhance the electron density on the pyridine ring system, thereby potentially influencing the nucleophilicity of the amino group. In reactions such as acylation or alkylation, this amino group would be the primary site of attack.
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity of reactions involving the aminodioxolopyridine moiety will be governed by the electronic and steric properties of the substituents.
Electrophilic Substitution: As mentioned, electrophilic attack is anticipated to occur at the positions ortho and para to the strongly activating amino group. The precise regioselectivity between the available positions would likely depend on the specific electrophile and reaction conditions.
Nucleophilic Substitution: While the pyridine ring itself is generally susceptible to nucleophilic attack, especially when activated with electron-withdrawing groups or upon quaternization of the nitrogen, the presence of the electron-donating amino and dioxole groups would make nucleophilic aromatic substitution on the ring less favorable.
Stereoselectivity would be a consideration in reactions where new chiral centers are formed, for instance, in the addition to the pyridine ring or in reactions involving side chains. However, without specific examples of such reactions for 2H- researchgate.netbohrium.comdioxolo[4,5-b]pyridin-5-amine, a detailed discussion on stereoselectivity is not feasible. For pyridine derivatives in general, stereoselective dearomatization reactions have been developed to produce chiral dihydropyridines and other reduced forms.
The 2H-chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine as a Building Block in Complex Chemical Synthesis
The synthetic utility of 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine is prominently demonstrated in its application as a key intermediate in the multi-step synthesis of potent and selective inhibitors of biological targets. Its inherent structural features and chemical reactivity allow for its elaboration into larger, more complex molecular architectures.
Synthesis of N2-((5-hydroxy)-2-pyridyl)-pyridine-2,4-diamine Derivatives as EHMT1/2 Modulators
In the pursuit of novel cancer therapeutics, 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine has been employed as a key precursor in the synthesis of a series of N2-((5-hydroxy)-2-pyridyl)-pyridine-2,4-diamine derivatives, which act as modulators of the histone methyltransferases EHMT1 and EHMT2. These enzymes are implicated in the epigenetic regulation of gene expression and are considered promising targets for oncological interventions.
A representative synthetic route involves the coupling of 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine with a substituted pyrimidine derivative. This reaction, typically a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, forms a crucial carbon-nitrogen bond, linking the dioxolopyridine scaffold to the core of the final inhibitor. The following table outlines a generalized reaction scheme based on patent disclosures.
| Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed | Resulting Scaffold |
|---|---|---|---|---|
| 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine | Substituted 2-halopyrimidine | Nucleophilic Aromatic Substitution or Pd-catalyzed Cross-Coupling | C(pyrimidine)-N(amine) | Pyridinyl-diaminopyrimidine |
Further synthetic modifications of the resulting intermediate, such as the introduction of a substituted pyridyl group, lead to the final bioactive compounds. The dioxolopyridine moiety in these molecules often plays a critical role in establishing key interactions within the binding site of the target protein.
Synthesis of Fused Ring Compounds as Nav1.8 Inhibitors
The voltage-gated sodium channel Nav1.8 is a genetically validated target for the treatment of pain. The development of selective inhibitors of Nav1.8 is a major goal in the search for non-opioid analgesics. 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine has been utilized as a fundamental building block in the construction of novel fused ring compounds that demonstrate potent and selective inhibition of Nav1.8.
The synthesis of these complex inhibitors often begins with the reaction of 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine with a suitably functionalized coupling partner. The specifics of these reactions, as detailed in patent literature, showcase the versatility of the amine group for forming new chemical bonds. For instance, the amine can participate in condensation reactions or be acylated to introduce new functionalities that are essential for the molecule's inhibitory activity.
The following table summarizes the role of 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine in the synthesis of a class of Nav1.8 inhibitors.
| Starting Material | Key Reaction | Function of Dioxolopyridine Moiety | Target Molecule Class |
|---|---|---|---|
| 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine | Amide bond formation or Heterocycle construction | Provides a rigid scaffold and a key binding element | Fused Pyridine Nav1.8 Inhibitors |
The research into these complex molecules underscores the importance of 2H- chiralen.commdpi.comDioxolo[4,5-b]pyridin-5-amine as a valuable and versatile starting material in medicinal chemistry. Its incorporation into drug candidates highlights the ongoing efforts to develop novel therapeutics for a range of diseases by leveraging the unique properties of carefully designed heterocyclic building blocks.
Advanced Characterization Methodologies for Dioxolopyridinamine Structures
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone of molecular structure determination, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.
High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides precise information about the molecular framework.
For 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine, ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The aromatic region would show signals for the two protons on the pyridine (B92270) ring, while the dioxolo group would exhibit a characteristic singlet for its two equivalent protons. The amine group protons might appear as a broad singlet.
¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. researchgate.netresearchgate.net The spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbon of the dioxolo bridge.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish definitive connectivity. COSY would confirm the coupling between adjacent protons on the pyridine ring, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine Note: These are theoretical values based on chemical principles. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-6 | ~ 7.5 - 7.8 | ~ 145 - 150 |
| H-7 | ~ 6.5 - 6.8 | ~ 105 - 110 |
| -OCH₂O- | ~ 6.0 - 6.2 | ~ 100 - 102 |
| -NH₂ | ~ 4.5 - 5.5 (broad) | N/A |
| C-5 | N/A | ~ 140 - 145 |
| C-3a | N/A | ~ 135 - 140 |
| C-7a | N/A | ~ 150 - 155 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. For 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine, the IR spectrum would be expected to show characteristic absorption bands confirming key structural features.
The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce signals in the 1500-1600 cm⁻¹ region. Crucially, the presence of the dioxolo ring would be confirmed by strong C-O-C stretching bands, typically found in the 1000-1250 cm⁻¹ range. mdpi.com
Table 2: Predicted Characteristic Infrared Absorption Bands Note: These are theoretical values. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C and C=N Stretch | 1500 - 1600 |
| Dioxolo Ring | C-O-C Asymmetric Stretch | 1200 - 1250 |
| Dioxolo Ring | C-O-C Symmetric Stretch | 1000 - 1100 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the molecular formula, a critical step in structural confirmation. For 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine (molecular formula C₆H₆N₂O₂), the theoretical monoisotopic mass is 138.0429 Da. nih.govnist.govnih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺. HRMS analysis would be expected to yield an m/z value extremely close to the calculated value of 139.0507 for [C₆H₇N₂O₂]⁺. The high accuracy of this measurement (typically within 5 parts per million) allows for the unambiguous differentiation from other chemical formulas that might have the same nominal mass. thermofisher.commdpi.com
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography is the gold standard for determining the absolute structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
This technique would provide definitive proof of the connectivity of the dioxolopyridine core and the position of the amine substituent. nih.gov Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles, offering insights into the planarity and conformation of the bicyclic ring system. mdpi.com Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated, providing a complete picture of the compound's structure in the solid state. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. For 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine (C₆H₆N₂O₂), a successful analysis would yield experimental values that are in close agreement (typically within ±0.4%) with the calculated composition, thereby verifying the empirical and molecular formula. mdpi.com
Table 3: Theoretical Elemental Composition of C₆H₆N₂O₂
| Element | Atomic Mass | Molar Mass Contribution | Percentage (%) |
| Carbon (C) | 12.011 | 72.066 | 52.17 |
| Hydrogen (H) | 1.008 | 6.048 | 4.38 |
| Nitrogen (N) | 14.007 | 28.014 | 20.29 |
| Oxygen (O) | 15.999 | 31.998 | 23.16 |
| Total | 138.126 | 100.00 |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively check for the presence of starting materials, intermediates, and the final product during a synthesis. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and eluting it with an appropriate solvent system, the separation of components can be visualized, allowing a chemist to determine when a reaction is complete.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used to separate, identify, and quantify each component in a mixture. ptfarm.pl For the final product, an HPLC analysis would be used to determine its purity. A pure sample of 2H- researchgate.netbeilstein-journals.orgDioxolo[4,5-b]pyridin-5-amine would ideally show a single, sharp peak at a characteristic retention time. The area of this peak relative to any impurity peaks allows for a precise quantification of purity, often reported as a percentage (e.g., >99%).
Computational Chemistry and Theoretical Investigations of Dioxolopyridinamines
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, vibrational frequencies, electronic orbitals, and other key parameters.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. For dioxolopyridinamine derivatives, DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries represent the lowest energy conformation of the molecule and are fundamental for all subsequent computational analyses. researchgate.netnih.govmdpi.com
Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum serves as a theoretical confirmation of the molecule's structure and can aid in the assignment of experimentally observed spectral bands. researchgate.netnih.gov
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) stretch | 3450 | Amine group N-H symmetric stretching |
| ν(C-H) stretch (aromatic) | 3050 | Pyridine (B92270) ring C-H stretching |
| ν(C=N) stretch | 1620 | Pyridine ring C=N stretching |
| δ(N-H) scissoring | 1580 | Amine group N-H bending |
| ν(C-O) stretch | 1250 | Dioxolo ring C-O symmetric stretching |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. grafiati.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com
For 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine, FMO analysis would likely show that the HOMO is localized primarily on the electron-rich amine group and the pyridine ring, while the LUMO is distributed over the fused ring system. This distribution highlights the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
In conjunction with FMO analysis, calculating the charge distribution provides a more detailed picture of the electronic landscape. Methods like Natural Population Analysis (NPA) can assign partial charges to each atom, revealing the electrostatic potential of the molecule. researchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding.
Table 2: Hypothetical Frontier Molecular Orbital Properties of 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.55 |
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. nih.gov By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular geometry, it is possible to predict their chemical shifts. uctm.edu These predicted spectra can be compared with experimental data to confirm the proposed structure of synthesized compounds. For a molecule like 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine, this would involve predicting the shifts for the protons and carbons of the pyridine and dioxolo rings.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine This table presents hypothetical data for illustrative purposes.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (amine) | 5.50 | C (pyridine, adjacent to N) | 150.2 |
| H (pyridine) | 7.80, 6.50 | C (pyridine, with amine) | 145.8 |
| H (dioxolo) | 6.10 | C (dioxolo) | 101.5 |
Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com For instance, chemical potential measures the tendency of electrons to escape from a system, while chemical hardness is a measure of resistance to change in electron distribution. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net
Table 4: Hypothetical Reactivity Descriptors for 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine This table presents hypothetical data for illustrative purposes.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.80 |
| Electron Affinity (A) | 1.25 |
| Chemical Potential (μ) | -3.525 |
| Chemical Hardness (η) | 2.275 |
| Global Softness (S) | 0.440 |
Molecular Modeling and Docking Studies for Interaction Analysis
Beyond understanding the intrinsic properties of an isolated molecule, computational chemistry is extensively used to study how molecules interact with each other, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to predict how a small molecule, such as 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine, might bind to a specific protein target. researchgate.net The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. nih.gov
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction. nih.gov For dioxolopyridinamine derivatives, docking studies could identify potential biological targets and elucidate the structural basis for their activity.
Table 5: Illustrative Molecular Docking Results for 2H- researchgate.netuni.luDioxolo[4,5-b]pyridin-5-amine with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.
| Parameter | Result |
|---|---|
| Predicted Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | ASP120, TYR85, PHE210 |
| Types of Interactions | Hydrogen bond with ASP120, Pi-pi stacking with TYR85 |
Computational Approaches to Structure-Activity Relationships (SAR)
Computational approaches are pivotal in understanding the Structure-Activity Relationships (SAR) of dioxolopyridinamines, providing a rational basis for designing novel derivatives with enhanced biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org This process begins with the generation of a dataset of dioxolopyridinamine analogs, followed by the calculation of various molecular descriptors.
These descriptors quantify different aspects of the molecular structure, including:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Steric properties: (e.g., molecular volume, surface area) which relate to how a molecule fits into a binding site.
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions. researchgate.net
Topological properties: (e.g., connectivity indices) which describe the branching and shape of the molecule.
Once calculated, these descriptors are used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forests). frontiersin.org This model can then predict the activity of new, unsynthesized dioxolopyridinamine derivatives, guiding synthetic efforts toward more potent compounds. For instance, a QSAR model might reveal that electron-withdrawing substituents on the pyridine ring enhance activity, while bulky groups at the amine position are detrimental.
| Compound | Substituent (R) at C7 | LogP (Descriptor) | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| 1 | -H | 1.2 | 0.00 | 15.4 |
| 2 | -Cl | 1.9 | 0.23 | 8.2 |
| 3 | -CH₃ | 1.7 | -0.17 | 12.1 |
| 4 | -NO₂ | 1.1 | 0.78 | 2.5 |
| 5 | -OCH₃ | 1.1 | -0.27 | 18.9 |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational stability. For a molecule like 2H- researchgate.netchiralen.comDioxolo[4,5-b]pyridin-5-amine, MD simulations can predict its structural fluctuations and stability in different environments, such as in an aqueous solution or when bound to a biological target like an enzyme.
The simulation tracks the motions of atoms by iteratively solving Newton's equations of motion. Key parameters are analyzed to assess stability:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure (typically the initial, energy-minimized structure). A stable RMSD value over the course of the simulation indicates that the molecule has reached a stable conformation.
Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule.
Potential Energy: The total potential energy of the system is monitored throughout the simulation. A stable and converged potential energy suggests that the system has reached equilibrium.
These simulations can reveal the preferred conformations of the dioxolopyridinamine scaffold and how it interacts with surrounding solvent molecules or receptor residues, which is crucial for understanding its mechanism of action at a molecular level.
| Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD | 1.8 Å | Indicates the system reached a stable conformational state. |
| Max RMSF (Amine Group) | 2.5 Å | The exocyclic amine group shows higher flexibility compared to the rigid ring system. |
| Max RMSF (Ring System) | 0.9 Å | The fused dioxolopyridine core is structurally rigid. |
| Average Potential Energy | -18500 kcal/mol | The system remained stable at a low energy state throughout the simulation. |
In Silico Methodologies for Chemical Property Prediction
Lipophilicity and Drug-likeness Prediction (Methodology Only)
Lipophilicity Prediction: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. orientjchem.orgnih.gov Several computational methodologies exist to predict LogP:
Atom-Additive Methods (e.g., XLOGP): These methods calculate the LogP value by summing the contributions of individual atoms or atom types within the molecule. The contribution of each atom is determined by its local environment. orientjchem.org
Property-Based Methods: These methods utilize other calculated molecular properties, such as topological state indices or surface area, and use them in regression or neural network models to predict the LogP value. orientjchem.org
Drug-likeness Prediction: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. ajol.info This is often evaluated using rule-based filters:
Lipinski's Rule of Five: This widely used rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. ajol.info
Veber's Rule: This rule suggests that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. nih.gov
These predictive models and rules allow for the rapid screening of large virtual libraries of compounds, prioritizing those with favorable predicted properties for further development. mdpi.com
| Property | Methodology | Basis of Calculation |
|---|---|---|
| Lipophilicity (LogP) | Atom-Additive (e.g., XLOGP) | Summation of individual atom contributions. orientjchem.org |
| Fragment-Based (e.g., cLogP) | Summation of predefined fragment values with correction factors. orientjchem.org | |
| Property-Based (e.g., ALOGPS) | Neural network modeling based on atom-type electrotopological state indices. orientjchem.org | |
| Drug-likeness | Lipinski's Rule of Five | Based on MW, LogP, H-bond donors, and H-bond acceptors. ajol.info |
| Veber's Rule | Based on rotatable bonds and polar surface area (PSA). nih.gov |
Theoretical Insights into Reaction Mechanisms and Selectivity
Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into reactivity, selectivity, and the feasibility of synthetic pathways. For the synthesis of 2H- researchgate.netchiralen.comDioxolo[4,5-b]pyridin-5-amine and its derivatives, computational methods like Density Functional Theory (DFT) are particularly valuable. nih.gov
By applying DFT calculations, researchers can map the potential energy surface of a proposed reaction. This involves:
Geometry Optimization: Calculating the lowest energy structure for all reactants, intermediates, transition states, and products.
Transition State Searching: Identifying the specific geometry that represents the highest energy point along the reaction coordinate—the transition state. The structure of the transition state provides crucial information about the bond-forming and bond-breaking processes.
Frequency Calculations: Confirming the nature of the optimized structures. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This activation energy (Ea) is a key indicator of the reaction rate; a lower activation energy corresponds to a faster reaction. nih.gov
For the formation of the dioxolopyridine ring system, DFT could be used to compare different possible cyclization pathways, predict the regioselectivity of substitution reactions, and understand the role of catalysts. For example, calculations could determine whether a particular reaction proceeds via a concerted mechanism or a stepwise mechanism involving a distinct intermediate. nih.gov This theoretical understanding allows chemists to optimize reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired product and improve synthetic yields.
| Reaction Step | Description | Calculated Ea (kcal/mol) |
|---|---|---|
| Step 1 | Michael Addition | 15.2 |
| Step 2 | Intramolecular Cyclization (Rate-Limiting) | 27.5 |
| Step 3 | Aromatization/Tautomerization | 11.8 |
Academic Research Trajectories and Future Directions for 2h 1 2 Dioxolo 4,5 B Pyridin 5 Amine Research
Exploration of Novel Synthetic Methodologies for Diversification
The diversification of the 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine scaffold is paramount for exploring its full potential in various scientific domains. Modern synthetic organic chemistry offers a plethora of tools to achieve this, moving beyond traditional methods to more efficient and versatile strategies. Key among these are isocyanide-based multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows for the one-pot synthesis of complex fused imidazopyridines. nih.govmdpi.com This approach is highly valued for its ability to introduce multiple points of diversity in a single step, thereby rapidly generating libraries of novel compounds for screening.
Another promising avenue is the use of photoredox catalysis, which enables carbon-carbon and carbon-heteroatom bond formation under mild conditions. nih.gov This methodology could be applied to the dioxolopyridine core to introduce a wide array of substituents, including those that are difficult to incorporate using traditional cross-coupling methods. The reaction's tolerance for various functional groups makes it an ideal tool for late-stage functionalization, a critical aspect of medicinal chemistry programs.
| Synthetic Methodology | Description | Advantages for Diversification |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | A three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide to form fused imidazole heterocycles. | High atom economy, operational simplicity, and the ability to introduce three different substituents in a single step, leading to rapid library generation. nih.govmdpi.com |
| Photoredox-Mediated Cross-Dehydrogenative Heteroarylation | Utilizes visible light and a photocatalyst to form a bond between a C-H bond of a cyclic amine and a heteroaromatic ring. | Mild reaction conditions, high functional group tolerance, and the ability to perform late-stage functionalization on complex molecules. nih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate chemical reactions. | Reduced reaction times (minutes vs. hours), improved yields, and often cleaner reaction profiles, facilitating faster diversification. nih.govmdpi.com |
Advanced Understanding of Structure-Reactivity Relationships within the Dioxolopyridine Class
A deeper comprehension of the structure-reactivity relationships (SRRs) within the dioxolopyridine class is essential for predicting chemical behavior and designing new molecules with desired properties. The electronic and steric features of the 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine core dictate its reactivity. The dioxolo ring, being electron-donating, influences the electron density of the pyridine (B92270) ring, which in turn affects the nucleophilicity of the 5-amino group and the susceptibility of the pyridine ring to electrophilic or nucleophilic attack.
Studies on related heterocyclic systems, such as thiazolo[4,5-b]pyridines, have shown that the fusion of a five-membered ring can significantly alter the reactivity compared to the parent pyridine system. beilstein-journals.org Similarly, the dioxolopyridine scaffold is expected to exhibit unique reactivity. For instance, the position of nitrogen atoms and the nature of fused rings can influence the regioselectivity of substitution reactions. A systematic study involving the synthesis of a series of derivatives with varying substituents and subsequent kinetic and mechanistic analysis would provide valuable insights into these relationships. nih.gov
Rational Design Principles for Dioxolopyridine-Containing Chemical Probes
Chemical probes are indispensable tools for elucidating the biological function of proteins and other biomolecules. The rational design of probes based on the 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine scaffold involves the strategic incorporation of reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the molecule's inherent biological activity. nih.gov
A key principle in probe design is the inclusion of a "clickable" handle, such as a terminal alkyne or an azide, which allows for the covalent attachment of a reporter molecule via bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The position of this handle is critical and should be chosen at a site that does not interfere with the molecule's binding to its biological target. This is often determined through structure-activity relationship (SAR) studies. The resulting probe can be used in a variety of applications, including target identification and validation, imaging, and pull-down assays.
Application in Fragment-Based Drug Discovery Research
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the development of novel therapeutics. nih.gov The low molecular weight and structural simplicity of 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine make it an ideal candidate for inclusion in fragment libraries. In an FBDD campaign, this fragment would be screened against a biological target of interest. Upon identification of a binding event, typically through biophysical methods like X-ray crystallography or surface plasmon resonance, the fragment can be elaborated or linked with other fragments to generate a more potent lead compound. nih.govresearchgate.net
The inherent functionality of the 5-amino group provides a convenient handle for synthetic elaboration, allowing medicinal chemists to systematically grow the fragment in vectors that enhance its binding affinity and selectivity for the target protein. This iterative process of design, synthesis, and testing is the hallmark of a successful FBDD program.
Contributions to Green and Sustainable Synthesis in Heterocyclic Chemistry
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net The synthesis of 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine and its derivatives can benefit significantly from these approaches. The use of greener solvents, such as water or ethanol, and the replacement of hazardous reagents with more benign alternatives are key considerations. semanticscholar.org
Catalysis, both chemo- and biocatalysis, plays a pivotal role in green synthesis by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. mdpi.comresearchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically reduce reaction times and energy consumption. mdpi.com Furthermore, multicomponent reactions, as mentioned earlier, contribute to sustainability by improving atom economy, as a large portion of the atoms from the reactants are incorporated into the final product. nih.gov The adoption of these sustainable practices in the synthesis of dioxolopyridines will not only be environmentally responsible but also economically advantageous.
| Green Chemistry Principle | Application in Dioxolopyridine Synthesis |
| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials derived from sources like cellulose or lignin for the synthesis of the heterocyclic core. kit.edu |
| Atom Economy | Employing multicomponent reactions where most of the atoms of the reactants are incorporated into the desired product, minimizing waste. researchgate.net |
| Use of Safer Solvents and Auxiliaries | Conducting reactions in water or other environmentally benign solvents to reduce reliance on volatile organic compounds. semanticscholar.org |
| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions and reduce energy consumption compared to conventional heating methods. mdpi.com |
| Catalysis | Using catalytic amounts of reagents in place of stoichiometric ones to reduce waste and often improve reaction selectivity. mdpi.comresearchgate.net |
Development of Computational Tools and Databases for Dioxolopyridine Systems
Computational chemistry and cheminformatics are powerful tools that can accelerate the discovery and development of new dioxolopyridine-based molecules. nih.gov The development of specialized databases containing virtual libraries of 2H- nih.govnih.govdioxolo[4,5-b]pyridin-5-amine derivatives would be a valuable resource for the scientific community. These databases can be used for virtual screening campaigns to identify potential hits for a given biological target.
Furthermore, computational tools can be employed to predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which can help to prioritize compounds for synthesis and experimental testing. Machine learning and artificial intelligence (AI) platforms are also being increasingly used to develop predictive models for structure-activity and structure-property relationships, which can guide the rational design of new compounds with improved characteristics. nih.gov
| Computational Tool/Platform | Application for Dioxolopyridine Research |
| Cheminformatics Databases (e.g., PubChem, ChEMBL) | Curation and searching of known dioxolopyridine derivatives and their associated biological data. |
| Molecular Docking Software (e.g., AutoDock, Glide) | Virtual screening of dioxolopyridine libraries against protein targets to predict binding modes and affinities. |
| Quantum Mechanics Software (e.g., Gaussian, Spartan) | Calculation of electronic properties to understand structure-reactivity relationships. |
| AI/Machine Learning Platforms (e.g., Iktos, DeepMind) | De novo design of novel dioxolopyridine structures with desired properties and prediction of synthetic routes. nih.gov |
Q & A
Q. Basic
Q. Advanced
- Mechanistic studies : Evaluate kinase inhibition (e.g., JAK/STAT pathway) using ELISA-based phosphorylation assays. For hepatocyte differentiation (e.g., SJA710-6 analogs), monitor urea secretion or LDL uptake .
- Metabolic stability : LC-MS/MS to track compound degradation in liver microsomes .
How can computational modeling aid in designing this compound derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Screen analogs against target proteins (e.g., CYP450 enzymes) using AutoDock Vina. For imidazo[4,5-b]pyridines, bromophenyl and fluorobenzyl substituents enhance binding to hepatic differentiation targets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values. Methoxy groups improve solubility but may reduce membrane permeability .
What analytical techniques are critical for purity assessment and stability studies?
Q. Basic
Q. Advanced
- Forced degradation studies : Expose compounds to heat, light, or acidic/basic conditions. Monitor decomposition via UPLC-QTOF to identify labile groups (e.g., dioxole ring opening under strong acids) .
- Chiral chromatography : Resolve enantiomers using cellulose-based columns for stereochemically complex analogs .
How can researchers resolve synthetic challenges in multi-step routes to this compound?
Q. Advanced
- Intermediate trapping : Use quenching agents (e.g., NaHCO3) to stabilize reactive intermediates like α,β-unsaturated ketones .
- Catalytic optimization : Screen Pd/C or Ni catalysts for hydrogenation steps. For example, Boc-protected thieno[2,3-c]pyridines require inert atmospheres to prevent deprotection .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
